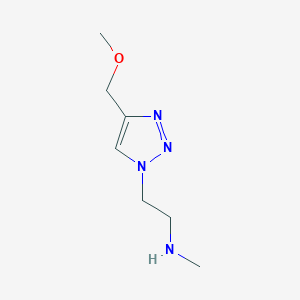
2-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)thiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)thiazole dihydrochloride, also known as AZT-DHC, is a synthetic organic compound with a wide range of applications in scientific research. AZT-DHC is a member of the thiazole family, which is a group of heterocyclic compounds that contain a sulfur atom in the center of a five-membered ring. It has been used in a variety of biochemical and physiological experiments, and it has been studied for its potential therapeutic applications.
Scientific Research Applications
Microwave Assisted Synthesis and Pharmacological Evaluation
Microwave-assisted synthesis techniques have facilitated the efficient creation of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones. These compounds are evaluated for their pharmacological potential, particularly focusing on their antibacterial and antifungal activities. Such methodologies underscore the significance of heterocycles in drug discovery, owing to their bioactive properties against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006).
Anticancer and Antimicrobial Applications
Research into thiazoles, thiazolidinones, and azetidinones reveals their high ranking among natural and synthetic heterocyclic derivatives for their extensive pharmaceutical potential. Compounds based on these moieties have been synthesized and shown to possess significant anticancer and antimicrobial activities, particularly against multidrug-resistant strains. This includes investigations into their mechanisms of action and interactions with biological targets, highlighting their potential as novel therapeutic agents (Hussein et al., 2020).
Synthesis and Characterization for Anticancer Activity
The synthesis of thiabendazole-derived 1,2,3-triazole compounds has shown promise in anticancer research. These compounds, characterized through methods such as FT-IR and NMR, have been evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating potential as chemotherapeutic agents. Their ability to induce apoptosis in cancer cells further emphasizes the role of such heterocyclic compounds in the development of cancer treatments (El Bourakadi et al., 2020).
Novel Synthesis Approaches and Antimicrobial Evaluation
Innovative synthetic approaches to azetidine derivatives have been explored, particularly for their application in creating oral carbapenem antibiotics. The practical and cost-effective synthesis methods developed for azetidine derivatives underscore their importance in pharmaceutical manufacturing, providing a pathway for the production of compounds with significant bioavailability and therapeutic potential (Isoda et al., 2006).
properties
IUPAC Name |
2-[1-(azetidin-3-yl)triazol-4-yl]-1,3-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5S.2ClH/c1-2-14-8(10-1)7-5-13(12-11-7)6-3-9-4-6;;/h1-2,5-6,9H,3-4H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZIYWNPWKNTJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)C3=NC=CS3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((Cyclopropylmethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480672.png)


![N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1480675.png)




![N-(furan-2-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1480682.png)
